

# **Application of Ms-PEG3-CH2CH2COOH in Bioconjugation and Drug Development**

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Compound of Interest		
Compound Name:	Ms-PEG3-CH2CH2COOH	
Cat. No.:	B11829351	Get Quote

**Ms-PEG3-CH2CH2COOH** is a valuable bifunctional linker used to synthesize a Proteolysis Targeting Chimera (PROTAC) for targeted protein degradation. This discrete polyethylene glycol (PEG) linker, characterized by a methanesulfonyl (Ms) group at one end and a carboxylic acid at the other, offers a defined length to optimally orient the two ligands of a PROTAC, enhancing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

## **Application Notes Introduction**

Ms-PEG3-CH2CH2COOH is a monodisperse PEG linker that is instrumental in the fields of targeted therapy and drug development.[1] Its structure incorporates a methanesulfonyl group, which can serve as a reactive handle, and a terminal carboxylic acid, enabling covalent conjugation to amine-containing molecules. This short-chain PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2] The defined three-unit PEG chain provides a precise spacer length, which is crucial for optimizing the biological activity of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[3][4]

The primary applications for **Ms-PEG3-CH2CH2COOH** include:

 PROTAC Synthesis: As a linker to connect a target protein-binding ligand and an E3 ligasebinding ligand.[5] The PEG component improves the solubility and cell permeability of the PROTAC molecule.



- Antibody-Drug Conjugate (ADC) Development: To attach a cytotoxic payload to an antibody.
  The hydrophilic PEG linker can reduce aggregation, improve the pharmacokinetic profile, and allow for a higher drug-to-antibody ratio (DAR).
- Bioconjugation: For the modification of proteins, peptides, and other biomolecules where a hydrophilic spacer is beneficial.

### **Physicochemical and Handling Information**

Proper handling and storage of Ms-PEG3-CH2CH2COOH are essential to maintain its integrity.

Property	Value	Ref
Molecular Weight	300.33 g/mol	
Purity	Typically ≥95%	
Appearance	Solid	
Solubility	Soluble in water, DMSO, DCM, and DMF	
Storage (Powder)	-20°C for up to 3 years	•
Storage (In Solvent)	-80°C for up to 6 months	•

## **Experimental Protocols**

## Protocol 1: Synthesis of a PROTAC using Ms-PEG3-CH2CH2COOH

This protocol details the coupling of an amine-containing E3 ligase ligand to **Ms-PEG3-CH2COOH**, followed by conjugation to a target protein ligand.

#### Step 1: Activation of Ms-PEG3-CH2CH2COOH

 Dissolve Ms-PEG3-CH2CH2COOH (1.0 equivalent) in anhydrous Dimethylformamide (DMF).



- Add a coupling reagent such as HATU (1.1 equivalents) and an amine base like DIPEA (2.0 equivalents).
- Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid group.

#### Step 2: Conjugation to E3 Ligase Ligand

- Dissolve the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 equivalent) in anhydrous DMF.
- Add the E3 ligase ligand solution to the activated Ms-PEG3-CH2CH2COOH mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress using LC-MS.
- Upon completion, purify the product by reverse-phase HPLC to obtain the E3 Ligand-Linker conjugate.

#### Step 3: Conjugation to Target Protein Ligand

This step assumes the target protein ligand has a suitable reactive group to displace the methanesulfonyl group of the linker.

- Dissolve the E3 Ligand-Linker conjugate (1.0 equivalent) and the target protein ligand (1.2 equivalents) in a suitable solvent such as DMSO.
- Add a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
- Heat the reaction mixture (e.g., to 80°C) and stir overnight.
- Monitor the formation of the final PROTAC by LC-MS.
- Purify the final PROTAC molecule using reverse-phase HPLC.



## Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of **Ms-PEG3-CH2CH2COOH** to a cytotoxic drug and its subsequent attachment to an antibody.

#### Step 1: Drug-Linker Synthesis

- Activate the carboxylic acid of Ms-PEG3-CH2CH2COOH (1.0 equivalent) using EDC (1.5 equivalents) and sulfo-NHS (1.5 equivalents) in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0) for 15-30 minutes at room temperature.
- Dissolve the amine-containing cytotoxic drug (1.0 equivalent) in a suitable solvent (e.g., DMSO).
- Add the drug solution to the activated linker solution.
- Adjust the pH of the reaction mixture to 7.2-7.5 and stir for 2 hours at room temperature.
- Purify the drug-linker conjugate by reverse-phase HPLC.

#### Step 2: Antibody Conjugation

- Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
- The methanesulfonyl group of the drug-linker conjugate can be used for site-specific conjugation to engineered cysteine residues on the antibody via a Michael addition reaction.
- Dissolve the drug-linker conjugate in a co-solvent such as DMSO and add it to the antibody solution in a 5-10 fold molar excess.
- Allow the reaction to proceed at room temperature for 4 hours.
- Remove the unreacted drug-linker and co-solvent using a suitable method such as tangential flow filtration (TFF) or size-exclusion chromatography (SEC).
- Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.



## **Quantitative Data**

The choice of linker can significantly impact the properties of a bioconjugate. The following tables summarize representative data on how PEG linkers affect ADC and PROTAC performance.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker Length	Clearance Rate (mL/kg/day)	Fold Change vs. Non- PEGylated
No PEG	~8.5	1.0x
PEG4	~5.2	0.6x
PEG8	~3.8	0.4x
PEG12	~2.5	0.3x

Data from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

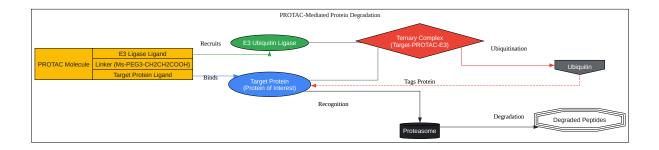
Table 2: Influence of PEG Linker Length on Ligand Binding Affinity

Linker	IC50 (nM)	Target Receptor
Mini-PEG (short)	0.23	GRPR
PEG28 (long)	0.54	GRPR

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

## **Visualizations**

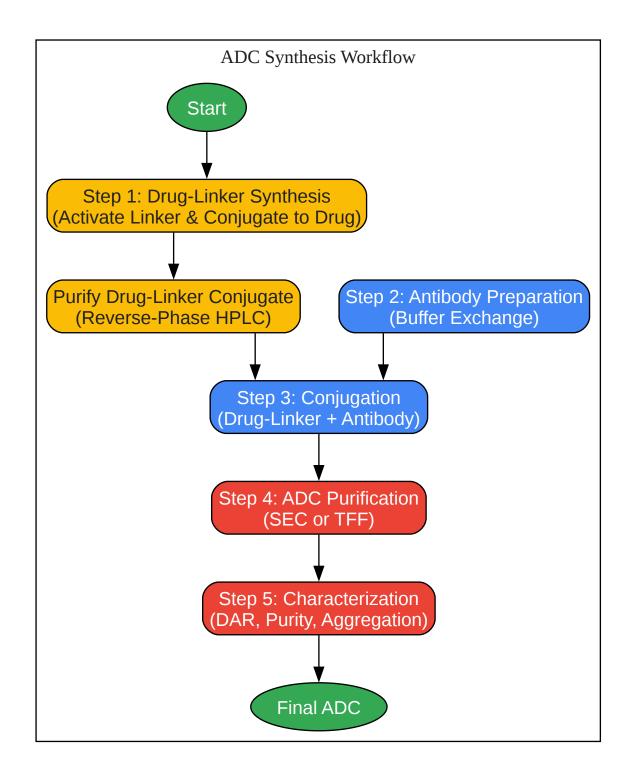




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Caption: Mechanism of PROTAC-induced protein degradation.





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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.



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